molecular formula C41H70O12 B12309970 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol

Cat. No.: B12309970
M. Wt: 755.0 g/mol
InChI Key: CJFGBCWGOQRURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol” is a complex organic molecule. It features multiple hydroxyl groups and a steroid-like structure, indicating potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the steroid moiety. Typical reaction conditions might include the use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, glycosylation reactions using Lewis acids, and steroid synthesis involving cyclization and functional group modifications.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using reagents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reagents like NaBH4 (sodium borohydride).

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).

    Substitution: Alkyl halides, tosylates, and strong bases like NaH (sodium hydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or natural products.

Biology

In biological research, the compound’s multiple hydroxyl groups and steroid-like structure suggest potential as a ligand for hormone receptors or as a modulator of enzyme activity.

Medicine

Medically, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or hormone-regulating properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups could form hydrogen bonds with active sites, while the steroid-like structure might mimic natural hormones, influencing signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A steroid with a similar core structure but different functional groups.

    Corticosteroids: Steroid hormones with anti-inflammatory properties.

    Glycosides: Compounds with sugar moieties similar to the oxolan-2-yl group in the compound.

Uniqueness

This compound’s uniqueness lies in its combination of a steroid-like structure with multiple hydroxyl groups and a glycosidic linkage, which could confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C41H70O12

Molecular Weight

755.0 g/mol

IUPAC Name

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3

InChI Key

CJFGBCWGOQRURQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.